His-Leu-lopinavir

Description

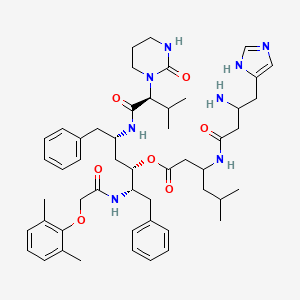

Structure

2D Structure

Properties

Molecular Formula |

C51H70N8O7 |

|---|---|

Molecular Weight |

907.1 g/mol |

IUPAC Name |

[(2S,3S,5S)-2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-5-[[(2S)-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanoyl]amino]-1,6-diphenylhexan-3-yl] 3-[[3-amino-4-(1H-imidazol-5-yl)butanoyl]amino]-5-methylhexanoate |

InChI |

InChI=1S/C51H70N8O7/c1-33(2)23-40(56-45(60)27-39(52)26-42-30-53-32-55-42)29-47(62)66-44(43(25-38-19-11-8-12-20-38)58-46(61)31-65-49-35(5)15-13-16-36(49)6)28-41(24-37-17-9-7-10-18-37)57-50(63)48(34(3)4)59-22-14-21-54-51(59)64/h7-13,15-20,30,32-34,39-41,43-44,48H,14,21-29,31,52H2,1-6H3,(H,53,55)(H,54,64)(H,56,60)(H,57,63)(H,58,61)/t39?,40?,41-,43-,44-,48-/m0/s1 |

InChI Key |

CNRARJITWNMDCM-XGZCXRAPSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)OC(=O)CC(CC(C)C)NC(=O)CC(CC5=CN=CN5)N |

Origin of Product |

United States |

Mechanistic Investigations of Prodrug Activation and Cellular Disposition

Enzymatic Hydrolysis of His-Leu-Lopinavir

The conversion of this compound back to the active parent drug, lopinavir (B192967), is a critical step in its mechanism of action. This bioactivation is dependent on the presence of specific enzymes within the body.

The structure of this compound, featuring both an amide bond and an ester bond, suggests that its hydrolysis is a multi-step process involving different types of enzymes. nih.gov Studies using Caco-2 cell homogenates, a common model for the intestinal epithelium, have demonstrated that this compound undergoes hydrolysis mediated by both peptidases and esterases. nih.govnih.gov

The presence of Leu-lopinavir as an intermediate metabolite confirms the action of peptidases, which cleave the amide bond between histidine and leucine (B10760876). Subsequent action by esterases is responsible for cleaving the ester bond linking leucine to lopinavir, thereby releasing the active drug. nih.govnih.gov This dual-enzyme-mediated hydrolysis indicates a steady regeneration of lopinavir within the intestinal cells. nih.govnih.gov

The enzymatic conversion of this compound results in a steady release of lopinavir. nih.govnih.gov In experiments conducted with Caco-2 cell homogenates, the regeneration of both lopinavir and the intermediate Leu-LPV was observed, indicating a sequential cleavage process. nih.govnih.gov The kinetics of this release are influenced by the activity of intracellular peptidases and esterases. While specific kinetic parameters such as Vmax and Km for the individual enzymatic steps have not been fully detailed, the observed steady regeneration supports the viability of the prodrug strategy to effectively deliver lopinavir. nih.govnih.gov

Interaction with Efflux Transporters

The oral bioavailability of many drugs, including lopinavir, is limited by the action of efflux transporters that actively pump substrates out of the cell. nih.govnih.gov Lopinavir is a known substrate for P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which are highly expressed in the intestinal epithelium. nih.govnih.govnih.gov

The this compound prodrug was designed to circumvent this efflux. nih.govnih.gov Studies using MDCK-MDR1 (P-gp overexpressing) and MDCK-MRP2 (MRP2 overexpressing) cell lines showed that this compound has a significantly lower affinity for these efflux transporters compared to the parent drug. nih.govnih.gov This reduced interaction leads to higher intracellular accumulation and increased transport rates across cell monolayers. nih.govnih.gov While lopinavir uptake is significantly restricted by P-gp and MRP2, the uptake of this compound is not, demonstrating the success of the prodrug in evading these efflux mechanisms. nih.govnih.govnih.gov

| Compound | Cell Line | Fold Increase in Uptake vs. Lopinavir | Reference |

|---|---|---|---|

| Ile-LPV | MDCK-MDR1 (P-gp) | ~2.7 | nih.gov |

| Met-LPV | MDCK-MDR1 (P-gp) | ~2.4 | nih.gov |

| Trp-LPV | MDCK-MDR1 (P-gp) | ~1.8 | nih.gov |

| Ile-LPV | MDCK-MRP2 | ~3.7 | nih.gov |

| Met-LPV | MDCK-MRP2 | ~3.0 | nih.gov |

| Trp-LPV | MDCK-MRP2 | ~2.6 | nih.gov |

Note: Data for specific this compound fold-increase was not available, but data for other amino acid-lopinavir prodrugs from a related study is presented to illustrate the principle of reduced efflux. nih.gov His-Leu-LPV was also confirmed to have significantly higher uptake and transport rates than Lopinavir in these cell lines. nih.govnih.gov

Circumvention of P-glycoprotein (P-gp) Mediated Efflux

P-glycoprotein (P-gp) is a well-characterized efflux transporter that significantly limits the absorption of many drugs, including lopinavir. The this compound prodrug was designed to evade this efflux mechanism.

Studies utilizing Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1), a standard model for studying P-gp transport, have demonstrated the effectiveness of the this compound prodrug strategy. In these experiments, the permeability of this compound was compared to that of the parent drug, lopinavir. The results indicated that this compound has a significantly lower affinity for P-gp.

This reduced affinity for P-gp leads to a substantial increase in the transport of the compound across the cell monolayer. Specifically, the apical-to-basolateral (A-B) permeability of this compound was found to be 4.3-fold higher than that of lopinavir nih.gov. This suggests that by masking the structural motifs recognized by P-gp, the this compound prodrug is less readily effluxed back into the intestinal lumen, thereby increasing its potential for absorption. The circumvention of P-gp-mediated efflux is a critical factor in the improved cellular disposition of this prodrug. Another dipeptide prodrug, Leu-LPV, also showed improved permeability, with approximately a 2-fold higher A-B permeability rate across MDCK-MDR1 cells compared to lopinavir. nih.gov

| Compound | Cell Line | Fold Increase in A-B Permeability (relative to Lopinavir) | Implication for P-gp Interaction |

| This compound | MDCK-MDR1 | 4.3 | Significantly lower affinity for P-gp, leading to reduced efflux and increased transport. |

| Leu-LPV | MDCK-MDR1 | ~2 | Lower affinity for P-gp compared to Lopinavir, resulting in enhanced permeability. |

Modulation of Multidrug Resistance-Associated Protein 2 (MRP2) Activity

Similar to P-gp, Multidrug Resistance-Associated Protein 2 (MRP2) is another key efflux transporter that contributes to the poor oral bioavailability of lopinavir. The this compound prodrug was also evaluated for its ability to overcome MRP2-mediated efflux.

Investigations were conducted using MDCK cells transfected with the MRP2 gene (MDCK-MRP2). These studies revealed that this compound exhibits a significantly lower affinity for MRP2 compared to the parent compound, lopinavir. This reduced interaction with MRP2 results in higher uptake and transport rates for the prodrug.

| Compound | Cell Line | Fold Increase in A-B Permeability (relative to Lopinavir) | Implication for MRP2 Interaction |

| This compound | MDCK-MRP2 | Not explicitly quantified as a fold-increase in the provided text, but described as "highly superior" and having "significantly lower affinity". | Markedly reduced affinity for MRP2, leading to decreased efflux and enhanced cellular uptake and transport. |

| Leu-LPV | MDCK-MRP2 | ~2 | Reduced affinity for MRP2 compared to Lopinavir, contributing to improved permeability. |

Advanced Biophysical Characterization of Prodrug Biomolecule Interactions

Spectroscopic Techniques for Investigating Conformational Changes

Spectroscopic methods are invaluable for probing molecular structure and dynamics, particularly in response to ligand binding. They can detect subtle changes in the environment of chromophores or fluorophores within biomolecules, indicating alterations in conformation or binding events.

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly sensitive to the secondary structural elements of proteins (e.g., alpha-helices, beta-sheets, random coils) and can reveal how these structures are affected upon interaction with a ligand like His-Leu-lopinavir. By analyzing the CD spectrum, particularly in the far-UV region (190-250 nm), the percentage of different secondary structures can be estimated.

Application to this compound : When this compound binds to a biomolecule, such as a protein target or a transport protein, CD spectroscopy can determine if this binding event induces changes in the biomolecule's secondary structure. For instance, a significant increase in alpha-helical content might suggest a conformational change induced by the prodrug. Studies on other peptide-ligand interactions have demonstrated that CD can detect such changes smolecule.comguidetopharmacology.org.

Illustrative Research Findings : While specific data for this compound is limited, studies involving similar peptide-like molecules interacting with proteins have shown distinct changes in CD spectra upon binding. For example, a change in the ellipticity at 222 nm can indicate a shift in alpha-helical content.

Illustrative Data Table 1: Hypothetical CD Spectral Analysis of a Biomolecule with this compound

| Condition | % α-Helix | % β-Sheet | % β-Turn | % Random Coil |

| Biomolecule Alone | 35 | 15 | 10 | 40 |

| Biomolecule + this compound | 48 | 10 | 8 | 34 |

Note: This table presents hypothetical data to illustrate the type of information obtained from CD spectroscopy when studying biomolecule-ligand interactions.

Fluorescence Spectroscopy for Tertiary Structure and Binding Events

Fluorescence spectroscopy is a sensitive technique that can monitor changes in the microenvironment of intrinsic fluorophores (like Tryptophan or Tyrosine residues in proteins) or extrinsic fluorescent probes. Binding of this compound to a biomolecule can alter the polarity or accessibility of these fluorophores, leading to changes in fluorescence intensity, emission wavelength, or lifetime. Fluorescence quenching or enhancement is a common indicator of ligand binding and associated conformational changes.

Application to this compound : By monitoring the fluorescence of a target biomolecule in the presence of increasing concentrations of this compound, researchers can infer binding events. For example, a decrease in fluorescence intensity (quenching) might suggest that this compound is binding to a site near a tryptophan residue, potentially causing a conformational change that affects the fluorescence quantum yield. Studies have shown lopinavir (B192967) itself can induce fluorescence quenching in protein targets, indicating interaction and conformational perturbation researchgate.net.

Illustrative Research Findings : Fluorescence quenching experiments can yield parameters like the Stern-Volmer quenching constant (KSV), which relates to the efficiency of quenching and the accessibility of the fluorophore to the quencher (in this case, the binding of this compound).

Illustrative Data Table 2: Hypothetical Fluorescence Quenching Data for a Biomolecule upon Titration with this compound

| This compound Concentration (µM) | Relative Fluorescence Intensity (%) |

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 35 |

| 100 | 15 |

Note: This table presents hypothetical data showing a decrease in relative fluorescence intensity with increasing this compound concentration, indicative of quenching.

Calorimetric Methods for Thermodynamic Binding Analysis

Calorimetric techniques provide direct measurements of the heat associated with molecular interactions, offering a complete thermodynamic profile of binding.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. It directly measures the heat released or absorbed during a binding event by titrating one component into a solution of the other. ITC yields key binding parameters, including the binding affinity (dissociation constant, Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS), which together define the Gibbs free energy of binding (ΔG).

Application to this compound : ITC can quantify the binding affinity of this compound to its biological targets or carrier proteins. The thermodynamic signature (e.g., favorable enthalpy vs. entropy) can reveal the nature of the interactions, such as hydrogen bonding, hydrophobic effects, or electrostatic contributions. For example, studies on other drug-protein interactions have provided detailed thermodynamic profiles oup.comnih.gov.

Illustrative Research Findings : ITC experiments typically generate thermograms showing heat changes per injection, which are then integrated and fitted to binding models to derive thermodynamic parameters. A negative ΔH often indicates favorable binding driven by heat release, while a positive ΔS can signify favorable binding driven by an increase in disorder.

Illustrative Data Table 3: Hypothetical ITC Binding Parameters for this compound Binding to a Biomolecule

| Parameter | Value | Unit |

| Binding Affinity (Ka) | 5.2 x 105 | M-1 |

| Dissociation Constant (Kd) | 1.9 x 10-6 | M |

| Stoichiometry (n) | 0.95 | - |

| Enthalpy (ΔH) | -15.5 | kcal/mol |

| Entropy (ΔS) | 12.3 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -19.2 | kcal/mol |

Note: This table presents hypothetical ITC parameters, illustrating the quantitative thermodynamic description of a binding interaction.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Differential Scanning Calorimetry (DSC) measures the heat flow required to increase the temperature of a sample compared to a reference, as a function of temperature. It is used to detect thermal transitions, such as melting (unfolding) of proteins or changes in their phase behavior. The melting temperature (Tm) is a critical indicator of a biomolecule's thermal stability.

Application to this compound : By measuring the DSC profile of a biomolecule alone and in the presence of this compound, one can assess whether the prodrug binding affects the biomolecule's thermal stability. A significant shift in the Tm to higher temperatures would indicate stabilization of the biomolecule by this compound, while a decrease would suggest destabilization. DSC is also used to study drug-membrane interactions, which could be relevant for prodrug delivery.

Illustrative Research Findings : DSC thermograms typically show peaks corresponding to thermal transitions. The midpoint of the major unfolding transition is taken as the Tm. Changes in Tm upon ligand binding provide direct evidence of ligand-induced stabilization or destabilization.

Illustrative Data Table 4: Hypothetical Thermal Stability (Tm) of a Biomolecule with and without this compound

| Sample | Melting Temperature (Tm) (°C) | Transition Enthalpy (ΔHm) (kcal/mol) |

| Biomolecule Alone | 55.2 | 75.0 |

| Biomolecule + this compound (1:1) | 61.5 | 82.5 |

| Biomolecule + this compound (1:5) | 63.1 | 85.0 |

Note: This table shows hypothetical Tm values, indicating a potential stabilization of the biomolecule upon binding of this compound.

Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) for Hydrodynamic Properties

Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) is a powerful technique for characterizing the size, shape, and interactions of macromolecules in solution. It measures the rate at which molecules sediment under centrifugal force, providing sedimentation coefficients (s). These coefficients are influenced by the molecule's mass, density, frictional coefficient (related to shape), and the solution's viscosity.

Application to this compound : SV-AUC can be used to determine if this compound forms stable complexes with biomolecules. An increase in the sedimentation coefficient and/or the calculated molar mass of the biomolecule upon addition of this compound would indicate complex formation. It is also highly effective for detecting and characterizing aggregation, which is critical for formulation development and stability assessment of peptide-based drugs.

Illustrative Research Findings : Analysis of SV-AUC data yields sedimentation coefficient distributions, which can reveal the presence of different species (monomers, dimers, complexes, aggregates) and their relative proportions. The frictional ratio, derived from the data, provides information about the molecule's shape (e.g., globular vs. elongated).

Illustrative Data Table 5: Hypothetical SV-AUC Analysis of a Biomolecule with this compound

| Sample | Sedimentation Coefficient (s) (Svedberg units) | Calculated Molar Mass (kDa) | Species Distribution (%) |

| Biomolecule Alone | 4.5 | 55 | 100% Monomer |

| Biomolecule + this compound (1:1) | 5.8 | 78 | 95% Complex, 5% Monomer |

| Biomolecule + this compound (1:5) | 6.1 | 82 | 98% Complex, 2% Monomer |

Note: This table presents hypothetical SV-AUC data, suggesting the formation of a complex between the biomolecule and this compound.

Compound List

this compound

Lopinavir

Ritonavir

Bovine Serum Albumin (BSA) (as an example biomolecule)

HIV Protease (as an example biomolecule)

SARS-CoV-2 3CL Pro (as an example biomolecule)

Emerging Research Perspectives and Methodological Innovations

Development of Novel Peptide-Drug Conjugate Linker Technologies

Peptide-drug conjugates (PDCs), such as His-Leu-lopinavir, rely on the strategic design of linkers to connect the peptide moiety to the active pharmaceutical ingredient. The linker's primary function is to ensure the stability of the prodrug during transit and its efficient cleavage in vivo to release the active lopinavir (B192967) acs.org. Research in this area focuses on developing bio-reversible linkers that are stable in the gastrointestinal tract but are readily cleaved by endogenous enzymes or physiological conditions within target cells or tissues.

Integration of Artificial Intelligence and Machine Learning in Prodrug Design

The design and optimization of prodrugs like this compound are increasingly benefiting from the integration of Artificial Intelligence (AI) and Machine Learning (ML) mdpi.comscielo.brresearchgate.net. These computational tools can accelerate the identification of optimal peptide sequences, linker chemistries, and conjugation strategies by analyzing vast datasets of molecular properties, biological interactions, and clinical outcomes.

AI and ML algorithms can predict critical parameters such as solubility, permeability, metabolic stability, and transporter interactions for novel prodrug candidates, thereby reducing the need for extensive experimental screening mdpi.commdpi.compfizer.com. For instance, AI can be employed to model how specific amino acid sequences, like the Histidine-Leucine dipeptide in this compound, influence drug uptake via peptide transporters or evasion of efflux pumps such as P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2) nih.govmdpi.comnih.gov. Pfizer's development of PAXLOVID utilized AI and supercomputing to screen millions of compounds, significantly reducing computational time and accelerating the drug design process pfizer.com. Similarly, ML techniques can aid in predicting the cleavage sites and kinetics of prodrug linkers, ensuring timely release of lopinavir.

Advanced In Vitro Model Systems for Prodrug Evaluation

Rigorous in vitro evaluation is essential to assess the performance of prodrugs like this compound before progressing to preclinical and clinical studies. Advanced in vitro model systems provide physiologically relevant environments to predict absorption, distribution, metabolism, and excretion (ADME) properties.

Caco-2 cell monolayers are widely used to mimic the intestinal epithelium, allowing researchers to evaluate the permeability of prodrugs and their potential to be transported by peptide transporters nih.govnih.govmdpi.com. Studies on other lopinavir peptide prodrugs, such as valine-valine-lopinavir (VVL) and glycine-valine-lopinavir (GVL), have demonstrated significantly higher permeability across Caco-2 cells compared to lopinavir itself, indicating successful engagement with intestinal transport mechanisms nih.govnih.gov.

MDCKII cell lines engineered to overexpress specific efflux transporters , such as P-gp and MRP2, are crucial for assessing whether the prodrug can evade these efflux pumps, which are major contributors to lopinavir's limited oral bioavailability nih.govnih.gov. Research indicates that peptide prodrugs of lopinavir can exhibit significantly reduced affinity for these efflux proteins, thereby enhancing cellular accumulation nih.govnih.gov.

Furthermore, microphysiological systems (MPS) , including organ-on-a-chip technologies, offer more complex and integrated in vitro models. These systems can recapitulate aspects of liver metabolism, intestinal absorption, and drug-drug interactions, providing a more comprehensive picture of prodrug behavior than traditional cell culture models biorxiv.org. Such advanced models are vital for predicting the in vivo performance of sophisticated prodrugs like this compound.

Table 1: In Vitro Permeability of Lopinavir Peptide Prodrugs Across Caco-2 Cells

| Compound | Permeability Coefficient (cm/sec) | Reference |

| Lopinavir (LVR) | 40 x 10-6 | nih.gov |

| Valine-Valine-Lopinavir (VVL) | 211 x 10-6 | nih.gov |

| Glycine-Valine-Lopinavir (GVL) | 312 x 10-6 | nih.gov |

Note: Data represents permeability across the apical side of Caco-2 cells.

Future Directions in Antiviral Prodrug Research

The future of antiviral prodrug research, including strategies involving compounds like this compound, is geared towards overcoming persistent challenges in drug delivery and efficacy. Key directions include:

Targeted Delivery to Sanctuary Sites : Developing prodrugs that can efficiently penetrate specific tissues or cellular compartments, such as lymphoid tissues or the central nervous system, where viruses can establish latent reservoirs nih.gov. This might involve incorporating specific targeting peptides or utilizing nanocarrier systems.

Overcoming Drug Resistance : Designing prodrugs that are less susceptible to resistance mechanisms or that can be activated by enzymes overexpressed in resistant viral strains.

Combination Therapies : Creating prodrugs that can be effectively combined with other antiviral agents, potentially leading to synergistic effects and reduced toxicity. The success of lopinavir/ritonavir combination therapy in HIV treatment highlights the value of such approaches tandfonline.comrsdjournal.orgmedrxiv.orgfrontiersin.orgmdpi.com.

Personalized Medicine : Leveraging AI and advanced in vitro models to tailor prodrug design and dosing regimens to individual patient characteristics, optimizing therapeutic outcomes and minimizing adverse effects.

Enhanced Stability and Reduced Metabolism : Further refining linker technologies and prodrug structures to improve stability against enzymatic degradation and reduce first-pass metabolism, thereby increasing systemic exposure to the active drug.

The ongoing research into this compound and similar peptide prodrugs underscores a dynamic field where innovative chemical design, computational power, and advanced biological models converge to create more effective antiviral therapies.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.